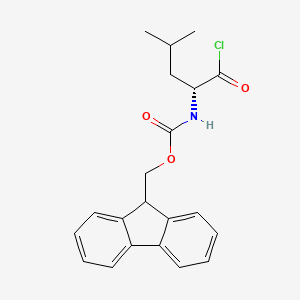

Fmoc-D-leu-cl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2R)-1-chloro-4-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClNO3/c1-13(2)11-19(20(22)24)23-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,23,25)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWFVICGSTUKMS-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Role of Fmoc-D-leucine in Advanced Peptide Therapeutics

An In-Depth Technical Guide to the Properties and Applications of Fmoc-D-leucine

In the landscape of modern drug discovery and development, peptide-based therapeutics represent a frontier of high specificity and potent biological activity. However, the clinical translation of native peptides is often hampered by their poor metabolic stability, primarily due to rapid degradation by endogenous proteases.[1][2] A cornerstone strategy to overcome this limitation is the incorporation of non-canonical amino acids. Among these, Fmoc-D-leucine (N-α-9-fluorenylmethoxycarbonyl-D-leucine) has emerged as an indispensable building block.[3]

This guide provides a comprehensive technical overview of Fmoc-D-leucine, intended for researchers, chemists, and drug development professionals. We will move beyond a simple datasheet to explore the causality behind its application, the nuances of its integration into synthetic workflows, and the strategic advantages it confers upon the resulting biomolecules. This document is designed to serve as a field-proven manual, grounding theoretical knowledge in practical, validated protocols.

Core Physicochemical Properties

A thorough understanding of the fundamental properties of Fmoc-D-leucine is paramount for its effective use in synthesis, purification, and formulation. These characteristics dictate its behavior in various solvent systems and reaction conditions.

Fmoc-D-leucine presents as a white to off-white crystalline powder.[4][5][6] Its key physical and chemical properties are summarized below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 114360-54-2 | [4][6][7] |

| Molecular Formula | C₂₁H₂₃NO₄ | [4][7] |

| Molecular Weight | 353.4 g/mol | [4][7] |

| Appearance | White powder | [4][8] |

| Melting Point | 148 - 163 °C | [4] |

| Optical Rotation | [α]D²⁰ = +25 ±2° (c=1 in DMF) | [4][8] |

| Purity | ≥ 98 - 99.5% (HPLC/TLC) | [4][5] |

| Solubility | Soluble in DMF, DMSO, THF, Acetone, Chloroform. Insoluble in water. | [5][9][10] |

| Storage | 0 - 8 °C, store in a dry place. | [4][8] |

The D-Enantiomer Advantage: Engineering Proteolytic Resistance

The primary driver for incorporating D-amino acids into peptide sequences is to enhance their stability against enzymatic degradation.[1][11][12] This principle is rooted in the stereospecificity of proteases.

Mechanistic Insight: Endogenous proteases are chiral enzymes evolutionarily designed to recognize and cleave peptide bonds between L-amino acids.[2][13] The introduction of a D-amino acid, such as D-leucine, creates a stereochemical barrier at the cleavage site. This "steric hindrance" makes the peptide bond unrecognizable to the enzyme's active site, effectively rendering the peptide resistant to proteolysis.[11] This increased stability directly translates to a longer in-vivo half-life, improved bioavailability, and the potential for reduced dosing frequency—all critical attributes for a viable therapeutic candidate.[1][2][12]

Beyond stability, the strategic placement of a D-amino acid can induce or stabilize specific secondary structures, such as β-turns, which can be crucial for optimizing receptor binding affinity and biological activity.[2][14]

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-leucine is a foundational reagent for Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the dominant methodology for creating custom peptides.[1][3][11]

The Role of the Fmoc Protecting Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is an N-terminal protecting group, essential for preventing unintended polymerization during the coupling of the next amino acid in the sequence.[4][15] Its key advantage is its lability under mild basic conditions, typically using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[15][16] This allows for sequential deprotection and coupling cycles without damaging the growing peptide chain or acid-sensitive side-chain protecting groups, a significant advantage over the harsher, acid-based deprotection required in older Boc-chemistry workflows.[15][]

The deprotection proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. The base abstracts the acidic proton on the fluorenyl group's C9 position, leading to a β-elimination that releases the free amine and a dibenzofulvene (DBF) intermediate, which is subsequently scavenged by the amine base to form a stable adduct.[18]

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.

Experimental Protocol: Single Coupling Cycle

This protocol outlines a standard manual procedure for coupling Fmoc-D-leucine to a resin-bound peptide chain.

Reagents & Materials:

-

Peptide-resin (swollen in DMF)

-

Fmoc-D-leucine

-

Coupling Reagent (e.g., HATU, HCTU) [11][19]* Activation Base: N,N-Diisopropylethylamine (DIPEA) [11]* Deprotection Solution: 20% (v/v) piperidine in DMF [11]* Solvents: DMF, Dichloromethane (DCM)

-

Reaction Vessel

Methodology:

-

Resin Preparation: Ensure the solid-phase resin (e.g., Rink Amide, Wang) is adequately swollen in DMF for 30-60 minutes in the reaction vessel. [11][20]2. Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the deprotection solution (20% piperidine in DMF) to the resin. Agitate for 3-5 minutes and drain. [11] * Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes to ensure complete Fmoc removal. [11][16] * Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the DBF-adduct. [2][16]3. Amino Acid Activation & Coupling:

-

In a separate vial, dissolve Fmoc-D-leucine (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HATU, 2.9 eq.), and an activation base (e.g., DIPEA, 6 eq.) in DMF. [2][19] * Add this activated amino acid solution to the deprotected resin in the reaction vessel. [11] * Agitate the mixture for the recommended time (typically 20-60 minutes, depending on the coupling reagent). [11][19]4. Post-Coupling Wash:

-

Drain the coupling solution from the reaction vessel.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents and soluble byproducts. [2]5. Cycle Repetition: The process (Steps 2-4) is repeated for each subsequent amino acid in the desired peptide sequence. [11]6. Final Cleavage: After the final amino acid is coupled and deprotected, the peptide is cleaved from the resin support using a cleavage cocktail, typically containing Trifluoroacetic acid (TFA). [11][21]

-

Critical Consideration: Coupling Reagent Selection

The incorporation of sterically hindered amino acids like Fmoc-D-leucine can be challenging, requiring potent activation to achieve high coupling efficiency and avoid deletion sequences. [19]The choice of coupling reagent is therefore a critical experimental parameter.

| Coupling Reagent | Class | Typical Reaction Time | Coupling Efficiency | Risk of Epimerization | Rationale & Causality |

| HATU | Aminium Salt | 20 - 45 min | > 99.5% | Very Low | Highly reactive, forms an OAt-active ester. Excellent for hindered couplings and minimizing racemization. Often the preferred choice for difficult sequences. [19] |

| HBTU | Aminium Salt | 30 - 60 min | 98 - 99.5% | Low to Moderate | A robust and common reagent, slightly less reactive than HATU. A cost-effective workhorse for many standard couplings. [19] |

| DIC/HOBt | Carbodiimide | 60 - 120 min | 95 - 98% | Low | A classic method. The addition of HOBt suppresses racemization and prevents dehydration side reactions, particularly with Asn and Gln. [19][22] |

| PyBOP | Phosphonium Salt | 30 - 60 min | 98 - 99% | Low | Highly reactive phosphonium salt, offering a good balance of reactivity and low racemization risk. A strong alternative to aminium salts. [19] |

Disclaimer: The quantitative data is extrapolated from studies on sterically hindered amino acids. Actual results may vary based on the specific peptide sequence, resin, and reaction conditions. [19]For a particularly difficult coupling involving Fmoc-D-leucine, HATU is generally recommended for its superior reactivity and purity outcomes. [19]

Safety and Handling

While some safety data sheets (SDS) for Fmoc-D-leucine classify it as a non-hazardous substance, it is imperative to treat all laboratory chemicals with caution. [23][24]The SDS for the L-enantiomer, Fmoc-L-leucine, indicates potential hazards including being harmful if swallowed, in contact with skin, or inhaled, and causing skin and eye irritation. [25] Core Recommendations:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. [23]* Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [23]* Handling: Avoid contact with skin, eyes, and clothing. Avoid dust formation. [23][26]* First Aid: In case of contact, wash the affected area with soap and plenty of water. For eye contact, flush with water as a precaution. If inhaled, move to fresh air. If swallowed, rinse mouth with water. [23] Always consult the most current Safety Data Sheet provided by the supplier before handling the material.

Conclusion

Fmoc-D-leucine is more than just a protected amino acid; it is a strategic tool for rational peptide design. Its incorporation is a field-proven method for engineering metabolic stability, enhancing the pharmacokinetic profile of peptide drug candidates. [3][11]A comprehensive understanding of its physicochemical properties, coupled with a mastery of its application in solid-phase peptide synthesis—particularly the critical choice of coupling reagents—empowers researchers to construct complex, stable, and biologically active peptides. By leveraging the unique stereochemistry of Fmoc-D-leucine, scientists can unlock the full therapeutic potential of peptide-based medicines.

References

-

Fengchen. (n.d.). Fmoc-D-Leucine (Fmoc-D-Leu-OH) BP EP USP CAS 114360-54-2. Retrieved from [Link]

-

Contessotto, F., et al. (2021). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central. Retrieved from [Link]

-

LifeTein. (2024). Should My Peptides Have D-Amino Acids?. Retrieved from [Link]

-

CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis. Retrieved from [Link]

-

Contessotto, F., et al. (2021). The Unexpected Advantages of Using D-Amino Acids for Peptide Self- Assembly into Nanostructured Hydrogels for Medicine. PubMed. Retrieved from [Link]

-

Anaspec. (2021). Safety Data Sheet (SDS) - Fmoc - D - Leu - OH. Retrieved from [Link]

-

Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Retrieved from [Link]

-

Nowick Laboratory, UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]

-

Luna, O., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PubMed Central. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Fmoc-D-Leucine (Fmoc-D-Leu-OH) BP EP USP CAS 114360-54-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 6. CAS 114360-54-2: fmoc-D-leucine | CymitQuimica [cymitquimica.com]

- 7. scbt.com [scbt.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Fmoc-D-leucine | 114360-54-2 [amp.chemicalbook.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

- 12. lifetein.com [lifetein.com]

- 13. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 14. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 18. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. chem.uci.edu [chem.uci.edu]

- 21. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 22. merckmillipore.com [merckmillipore.com]

- 23. cdhfinechemical.com [cdhfinechemical.com]

- 24. anaspec.com [anaspec.com]

- 25. cdn.caymanchem.com [cdn.caymanchem.com]

- 26. fishersci.com [fishersci.com]

Synthesis and characterization of Fmoc-D-leu-cl

An In-Depth Technical Guide to the Synthesis and Characterization of Fmoc-D-Leucine Chloride (Fmoc-D-Leu-Cl)

Authored by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Pursuit of Activated Intermediates in Peptide Synthesis

In the intricate world of peptide synthesis, the efficiency of amide bond formation is paramount. While standard coupling reagents are workhorses of the trade, the synthesis of complex or sterically hindered peptides often demands more potent strategies. The conversion of Nα-Fmoc protected amino acids into their corresponding acyl chlorides represents a significant leap in activation, creating highly reactive intermediates that can drive couplings to completion rapidly and with high fidelity.[1][2] This guide provides a comprehensive, field-tested methodology for the synthesis and rigorous characterization of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanoyl chloride (this compound), an essential building block for advanced peptide chemistry. We will delve not only into the procedural steps but also the underlying chemical principles and critical quality control measures that ensure the production of a reliable and highly pure reagent.

Part 1: The Synthesis of this compound: From Carboxylic Acid to Acyl Chloride

The conversion of the stable Fmoc-D-Leucine (Fmoc-D-Leu-OH) into its highly reactive acyl chloride derivative is a cornerstone transformation that equips peptide chemists with a powerful tool for challenging couplings.

Principle and Mechanism

The synthesis is achieved through the reaction of Fmoc-D-Leu-OH with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[3] This reaction proceeds via a nucleophilic acyl substitution mechanism where the carboxylic acid is converted into a chlorosulfite intermediate, which then collapses to form the acyl chloride, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.

Caption: Reaction scheme for the synthesis of this compound.

Expert Insight: The Rationale for Thionyl Chloride

While other chlorinating agents like oxalyl chloride exist, thionyl chloride is frequently preferred for its practical advantages.[4] Its primary benefit lies in the nature of its byproducts: both sulfur dioxide and hydrogen chloride are gases.[4] This simplifies the purification process immensely, as the excess reagent and byproducts can be efficiently removed under reduced pressure, often yielding a crude product of sufficient purity for immediate use or straightforward final purification.[5]

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and must be performed under strict anhydrous conditions in a well-ventilated chemical fume hood.

Table 1: Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| Fmoc-D-Leu-OH | ≥99.0% | Sigma-Aldrich | Must be thoroughly dried under vacuum before use. |

| Thionyl Chloride (SOCl₂) | ≥99.0%, ReagentPlus® | Sigma-Aldrich | Handle with extreme care. Use a fresh bottle or freshly distilled. |

| Dichloromethane (DCM), Anhydrous | ≥99.8% | Fisher Scientific | Store over molecular sieves. |

| Hexane, Anhydrous | ≥99.0% | EMD Millipore | For precipitation of the final product. |

| Round-bottom flask, two-neck | - | - | Flame-dried under vacuum. |

| Magnetic stirrer and stir bar | - | - | - |

| Septa and Nitrogen/Argon inlet | - | - | To maintain an inert atmosphere. |

| Glass syringe and needle | - | - | For reagent transfer. |

Step-by-Step Methodology:

-

Preparation: Flame-dry a 100 mL two-neck round-bottom flask under high vacuum and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.

-

Reactant Addition: To the flask, add Fmoc-D-Leu-OH (e.g., 3.53 g, 10.0 mmol, 1.0 eq) and a magnetic stir bar.

-

Dissolution: Add 40 mL of anhydrous dichloromethane (DCM) via syringe and stir the mixture to form a clear solution.

-

Cooling: Cool the flask to 0 °C using an ice-water bath.

-

Reagent Addition: While stirring vigorously, slowly add thionyl chloride (1.1 mL, 15.0 mmol, 1.5 eq) dropwise via syringe over 10-15 minutes. Caution: The reaction is exothermic and will evolve HCl and SO₂ gas. Ensure adequate ventilation and proper gas scrubbing if necessary.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours.

-

Monitoring: The reaction progress can be monitored by taking a small aliquot, carefully quenching it with methanol to form the methyl ester, and analyzing by Thin Layer Chromatography (TLC) or LC-MS to confirm the disappearance of the starting carboxylic acid.

-

Workup: Once the reaction is complete, concentrate the solution under reduced pressure (rotary evaporator) to remove the solvent and excess thionyl chloride. Important: Use a base trap (e.g., NaOH solution) to scrub the acidic gases from the vacuum pump exhaust.

-

Purification: Re-dissolve the resulting oil or solid in a minimal amount of anhydrous DCM. Add this solution dropwise to a flask of vigorously stirred, cold anhydrous hexane (~150 mL). The product, this compound, will precipitate as a white solid.[3]

-

Isolation and Storage: Collect the solid by vacuum filtration, wash with a small amount of cold hexane, and dry under high vacuum. Store the final product in a desiccator under an inert atmosphere at 2-8°C.

Critical Process Parameters & Causality

-

Anhydrous Conditions: This is the most critical parameter. Both thionyl chloride and the product, this compound, react violently and rapidly with water.[6][7] Any moisture will hydrolyze the acyl chloride back to the starting carboxylic acid, drastically reducing the yield and purity.

-

Stoichiometry of Thionyl Chloride: A slight excess (1.2-1.5 equivalents) is used to ensure the complete conversion of the carboxylic acid. A large excess can lead to side reactions and makes removal more difficult.[4]

-

Temperature Control: Starting the reaction at 0°C mitigates the initial exotherm upon addition of thionyl chloride, preventing potential side reactions such as racemization or degradation of the Fmoc group.[8]

-

Catalyst Considerations: While the reaction can be slow, adding a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the formation of the acyl chloride by generating a Vilsmeier-Haack type intermediate.[4] However, this can also lead to the formation of dimethylcarbamoyl chloride, a potential carcinogen, which may contaminate the product.[4] For high-purity applications, the uncatalyzed reaction is often preferred.

Safety Imperatives: Handling Thionyl Chloride

Thionyl chloride is a highly corrosive, toxic, and water-reactive substance.[9] All handling must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including:

-

Eye Protection: Chemical safety goggles and a face shield.[6]

-

Hand Protection: Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton®).

-

Body Protection: A flame-retardant lab coat.

In case of exposure, immediate and specific first-aid measures are required.[10] Always have an emergency shower and eyewash station accessible. Thionyl chloride reacts violently with water, producing toxic gases, so water should never be used to clean up spills; use an inert absorbent material instead.[9]

Part 2: Rigorous Characterization of this compound

Characterization is not optional; it is a mandatory quality control step. The high reactivity of this compound means its identity and purity must be confirmed before its use in synthesizing high-value peptides.

Caption: A typical workflow for the comprehensive characterization of this compound.

Method 1: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Principle: FTIR is a rapid and effective technique to confirm the conversion of the carboxylic acid functional group to the acyl chloride.

-

Self-Validation: The spectrum of the product is compared directly to that of the starting material (Fmoc-D-Leu-OH).

-

Expected Data: The key diagnostic changes are the disappearance of the broad O-H stretch (typically ~2500-3300 cm⁻¹) of the carboxylic acid and the appearance of a new, sharp, and very strong carbonyl (C=O) stretch for the acyl chloride at a significantly higher wavenumber, typically around 1790-1815 cm⁻¹ .[11]

Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: ¹H and ¹³C NMR provide definitive structural confirmation by mapping the chemical environment of each proton and carbon atom.

-

Expected Data: The most telling evidence of successful synthesis in the ¹H NMR spectrum is the complete disappearance of the acidic proton signal from the carboxylic acid, which typically appears as a broad singlet downfield (>10 ppm). The chemical shifts of the protons alpha and beta to the carbonyl group will also be slightly shifted downfield due to the increased electron-withdrawing effect of the chlorine atom compared to the hydroxyl group.

Table 2: Comparative ¹H NMR Data (Predicted, in CDCl₃)

| Proton Assignment | Fmoc-D-Leu-OH (Approx. δ ppm) | This compound (Predicted δ ppm) | Key Change |

| COOH | ~10-12 (broad s) | Absent | Confirms reaction completion |

| Fmoc-H (aromatic) | ~7.2-7.8 (m) | ~7.2-7.8 (m) | No significant change |

| α-CH | ~4.4 (m) | ~4.5-4.6 (m) | Slight downfield shift |

| β-CH₂ | ~1.7 (m) | ~1.8-1.9 (m) | Slight downfield shift |

| γ-CH | ~1.5 (m) | ~1.6 (m) | Minor shift |

| δ-CH₃ | ~0.9 (d) | ~1.0 (d) | Minor shift |

Method 3: Mass Spectrometry (MS)

-

Principle: High-resolution mass spectrometry (HRMS) provides an exact mass measurement, unequivocally confirming the elemental composition of the synthesized molecule.

-

Expected Data: The analysis should target the molecular ion peak corresponding to the calculated exact mass of this compound. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion will appear as a characteristic M and M+2 pattern with an approximate intensity ratio of 3:1.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₁H₂₂ClNO₃ |

| Exact Mass (³⁵Cl) | 371.1288 |

| Exact Mass (³⁷Cl) | 373.1259 |

| Expected [M+H]⁺ (³⁵Cl) | 372.1361 |

Method 4: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Principle: Due to their high reactivity, direct analysis of acyl chlorides by reverse-phase HPLC can be challenging and may lead to on-column hydrolysis.[12] A more robust method involves pre-column derivatization to convert the acyl chloride into a stable, UV-active compound that can be easily quantified.[13]

-

Expert Protocol: A reliable method involves derivatizing an aliquot of the this compound with a nucleophile like 2-nitrophenylhydrazine in an aprotic solvent.[12][13] The resulting stable hydrazide can be analyzed using a standard C18 column with a UV detector, allowing for accurate determination of purity and detection of any residual starting material.

Part 3: Application in Solid-Phase Peptide Synthesis (SPPS)

The validated, high-purity this compound is a potent acylating agent in SPPS. Its enhanced reactivity makes it particularly useful for overcoming difficult couplings, such as those involving N-methylated amino acids or sterically hindered sequences.[14] The coupling reaction is typically performed in a non-nucleophilic solvent like DCM in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) or a hindered base like 2,4,6-collidine to scavenge the HCl generated during the reaction.

Caption: General scheme for coupling this compound onto a resin-bound peptide.

Conclusion

The synthesis of this compound is a straightforward yet powerful technique for activating an amino acid for peptide synthesis. Success hinges on a disciplined approach, prioritizing anhydrous conditions and stringent safety protocols. The subsequent characterization is not merely procedural but a fundamental component of quality assurance, validating the integrity of the reagent. By following the detailed protocols and understanding the chemical causality outlined in this guide, researchers and drug development professionals can confidently produce and utilize high-purity this compound to conquer challenging synthetic sequences and advance the frontiers of peptide science.

References

-

Carpino, L. A., et al. (1993). [(9-Fluorenylmethyl)oxy]carbonyl (Fmoc) amino acid chlorides in solid-phase peptide synthesis. The Journal of Organic Chemistry. Available at: [Link]

-

Beyermann, M., et al. (1990). Rapid continuous peptide synthesis via FMOC amino acid chloride coupling and 4-(aminomethyl)piperidine deblocking. The Journal of Organic Chemistry. Available at: [Link]

-

Carpino, L. A., et al. (1989). (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid chlorides. Synthesis, characterization, and application to the rapid synthesis of short peptide segments. The Journal of Organic Chemistry. Available at: [Link]

-

Carl ROTH. Safety Data Sheet: Thionyl chloride. Available at: [Link]

-

ResearchGate. (2016). What are a good methods for reaction of amino acids with thionyl chloride? Available at: [Link]

-

Fiveable. Acid chlorides | Organic Chemistry II Class Notes. Available at: [Link]

-

Li, Y., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Sureshbabu, V. V., et al. (2015). Amino acid chlorides: a journey from instability and racemization toward broader utility in organic synthesis including peptides and their mimetics. Tetrahedron. Available at: [Link]

-

Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Available at: [Link]

-

Gopi, H., & Suresh Babu, V. V. (2004). A facile synthesis of N-Fmoc protected amino/peptidyl Weinreb amides employing acid chlorides as key intermediates. Arkivoc. Available at: [Link]

-

Organic Chemistry Portal. (2021). Acids to Acyl Chlorides, Part 1. YouTube. Available at: [Link]

-

Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. Available at: [Link]

Sources

- 1. Fmoc-amino acid chlorides in solid phase synthesis of opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. youtube.com [youtube.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. fishersci.com [fishersci.com]

- 7. savemyexams.com [savemyexams.com]

- 8. researchgate.net [researchgate.net]

- 9. westliberty.edu [westliberty.edu]

- 10. actylislab.com [actylislab.com]

- 11. fiveable.me [fiveable.me]

- 12. benchchem.com [benchchem.com]

- 13. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Authored by: A Senior Application Scientist

An In-depth Technical Guide to Fmoc-D-leucine: A Cornerstone for Proteolytically Stable Peptide Therapeutics

Introduction: The Strategic Imperative for D-Amino Acids in Peptide Drug Design

In the landscape of modern therapeutics, peptides represent a rapidly expanding frontier, offering high specificity and potency with potentially lower toxicity compared to small molecules. However, a primary obstacle to their clinical utility is their rapid degradation by endogenous proteases.[1][2] The proteases of biological systems are inherently chiral, evolved to recognize and cleave peptide bonds between L-amino acids, the natural building blocks of proteins.[1] A powerful and widely adopted strategy to overcome this limitation is the incorporation of non-canonical amino acids, most notably D-amino acids.

By strategically substituting a native L-amino acid with its D-enantiomer, the resulting peptide becomes a poor substrate for these enzymes. This steric hindrance dramatically enhances the peptide's resistance to enzymatic cleavage, leading to a significantly longer in-vivo half-life, improved bioavailability, and a more favorable dosing regimen.[2][3] Fmoc-D-leucine (N-α-(9-Fluorenylmethoxycarbonyl)-D-leucine) is a pivotal reagent in this endeavor. As a protected building block for Fmoc-based Solid-Phase Peptide Synthesis (SPPS), it allows for the precise and efficient incorporation of a D-leucine residue, unlocking the potential for more robust and effective peptide-based drugs.[2][4] This guide provides a comprehensive technical overview of Fmoc-D-leucine, from its fundamental properties to its practical application in the laboratory.

Core Properties and Specifications of Fmoc-D-leucine

Fmoc-D-leucine is a synthetic amino acid derivative that serves as a fundamental building block in peptide chemistry.[5] Its core identity is defined by the D-configuration of the leucine stereocenter and the presence of the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group protecting the α-amino moiety.[4][6] This protecting group is essential for the stepwise, controlled elongation of the peptide chain during SPPS.[6]

| Property | Value | Source(s) |

| CAS Number | 114360-54-2 | [4][5][7][8] |

| Molecular Formula | C₂₁H₂₃NO₄ | [4][7][8][9] |

| Molecular Weight | 353.41 g/mol | [7][10] |

| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid | [10] |

| Synonyms | Fmoc-D-Leu-OH, N-Fmoc-D-leucine, (R)-Fmoc-2-amino-4-methylpentanoic acid | [4][5][7] |

| Appearance | White to off-white crystalline powder | [4][5] |

| Melting Point | 148 - 163 °C (Note: Ranges can vary based on purity and source) | [4] |

| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF) | [5] |

| Insolubility | Insoluble in water | [5] |

| Optical Rotation | [α]D²⁰ = +25 ±2° (c=1 in DMF) | [4] |

| Storage Conditions | Store at 0 - 8 °C, protected from moisture | [4] |

Chemical Structure

Caption: Chemical structure of Fmoc-D-leucine.

Synthesis and Quality Control of Fmoc-D-Leu-OH

The integrity of any peptide synthesis is fundamentally dependent on the purity of the starting materials. For researchers and drug developers, understanding the synthesis of the Fmoc-D-leucine reagent itself provides confidence in its application. The most common and robust method involves the N-terminal protection of D-Leucine using an activated Fmoc reagent.[6]

Causality Behind Experimental Choices:

-

Reagent: 9-fluorenylmethyl-succinimidyl-carbonate (Fmoc-OSu) is often preferred over Fmoc-Cl because it is more stable and the N-hydroxysuccinimide (NHS) byproduct is water-soluble, which greatly simplifies the purification process via aqueous extraction.[6]

-

Solvent System: A basic aqueous-organic mixture (e.g., sodium bicarbonate in acetone/water) is used. The base deprotonates the amino group of D-Leucine, making it a nucleophile, while the solvent system ensures both the polar amino acid and the nonpolar Fmoc-OSu remain in solution for the reaction to proceed efficiently.[6]

-

Purification: The process relies on a pH shift. After the reaction, the organic solvent is removed, and the aqueous solution is acidified. This protonates the carboxylic acid of the newly formed Fmoc-D-Leu-OH, causing it to become nonpolar and precipitate out of the aqueous solution, allowing for its isolation.[6]

Experimental Protocol: Synthesis of Fmoc-D-Leu-OH

This protocol details a standard laboratory procedure for the synthesis of Fmoc-D-Leu-OH from D-Leucine and Fmoc-OSu.[6]

-

Dissolution: Dissolve D-Leucine (1.0 eq) in a 10% aqueous solution of sodium bicarbonate. Stir until fully dissolved.

-

Addition of Fmoc-OSu: To the stirring solution, add a solution of Fmoc-OSu (1.05 eq) dissolved in acetone portion-wise over 30 minutes at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting D-Leucine spot is no longer visible.

-

Solvent Removal: Once complete, remove the acetone under reduced pressure using a rotary evaporator.

-

Acidification and Precipitation: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl to acidify the solution to a pH of ~2. A white precipitate of Fmoc-D-Leu-OH will form.

-

Extraction: Extract the product from the acidic aqueous layer using diethyl ether or ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl (2x volumes) and brine (1x volume) to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be further purified by recrystallization or flash chromatography to achieve the high purity (>99%) required for SPPS.[5]

Application in Solid-Phase Peptide Synthesis (SPPS)

The core utility of Fmoc-D-leucine is in automated or manual SPPS. The Fmoc/tBu strategy is the dominant methodology in modern peptide chemistry due to its use of milder reaction conditions compared to older Boc-based methods.[6][11] The general workflow is a cyclical process of deprotection, coupling, and washing, all performed on an insoluble resin support.[3][11]

Caption: The cyclical workflow of Fmoc-based SPPS.

Detailed Protocol: Incorporation of Fmoc-D-leucine

This protocol outlines a standard cycle for incorporating Fmoc-D-leucine into a growing peptide chain on a solid support (e.g., Rink Amide resin for a C-terminal amide).[3]

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-D-leucine

-

Coupling/Activation Reagent (e.g., HCTU, HATU)

-

Activation Base: N,N-Diisopropylethylamine (DIPEA) or Collidine

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Solvents: HPLC-grade DMF, Dichloromethane (DCM)

Methodology:

-

Resin Preparation: Ensure the peptide-resin from the previous cycle has been thoroughly washed with DMF to remove residual piperidine.

-

Amino Acid Activation (Pre-activation):

-

In a separate vessel, dissolve Fmoc-D-leucine (3-5 eq. relative to resin loading) in DMF.

-

Add the coupling reagent (e.g., HCTU, 0.95 eq. relative to the amino acid) and the activation base (DIPEA, 2 eq. relative to the amino acid).

-

Allow the mixture to pre-activate for 2-5 minutes. The solution will typically change color.

-

Causality: Pre-activation converts the carboxylic acid of Fmoc-D-leucine into a more reactive ester, priming it for rapid and efficient amide bond formation with the resin's free amine. This minimizes the risk of side reactions.

-

-

Coupling Reaction:

-

Add the activated Fmoc-D-leucine solution to the reaction vessel containing the deprotected resin.

-

Agitate the mixture (e.g., by bubbling nitrogen or mechanical shaking) for 30-60 minutes. The time can vary based on the chosen coupling reagent.

-

Expert Insight: D-amino acids can sometimes present steric hindrance. If a test cleavage and LC-MS analysis show incomplete coupling (presence of a deletion sequence), a second "double coupling" step can be performed by repeating the coupling with a fresh solution of activated amino acid.

-

-

Washing:

-

Drain the coupling solution from the reaction vessel.

-

Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

-

Fmoc Deprotection:

-

Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 3-5 minutes. Drain.

-

Add a fresh aliquot of the deprotection solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[3]

-

Causality: The Fmoc group is cleaved via a base-catalyzed β-elimination mechanism. The initial short treatment removes the piperidine-dibenzofulvene adduct, while the second, longer treatment drives the deprotection to completion.

-

-

Final Washing: Wash the resin thoroughly with DMF (5-7 times) and then DCM (3 times) to prepare it for the next coupling cycle or for final cleavage.

Performance of Common Coupling Reagents

The choice of coupling reagent is critical for achieving high coupling efficiency, especially for sterically hindered amino acids.[3] Urionium/aminium salt-based reagents like HATU and HCTU are highly effective.

| Coupling Reagent | Common Coupling Time | Key Advantages & Considerations |

| HBTU/HCTU | 20-45 min | HCTU is generally more efficient and faster than HBTU. Both are robust, cost-effective workhorses for standard SPPS. |

| HATU | 20-60 min | Often considered the gold standard for difficult couplings, including hindered amino acids. It is highly reactive and minimizes racemization. More expensive than HBTU/HCTU. |

| DIC/OxmaPure | 45-90 min | A carbodiimide-based method. Generally less reactive than aminium salts but can be advantageous for specific applications. OxmaPure is an additive that suppresses racemization. |

Peptide Cleavage, Purification, and Analysis

Once the peptide sequence is fully assembled, the final step is to cleave it from the solid support and remove all side-chain protecting groups.

Protocol: Cleavage and Precipitation

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.[3]

-

Cleavage:

-

Prepare a cleavage cocktail. A common choice is "Reagent K": Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) in a ratio of 82.5 : 5 : 5 : 5 : 2.5.[3]

-

Causality: TFA is a strong acid that cleaves the peptide from the resin and removes most side-chain protecting groups. The other components act as "scavengers" to trap and neutralize the highly reactive carbocations generated during this process, preventing unwanted modification of sensitive residues like Trp, Met, or Cys.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.[1][3]

-

-

Peptide Isolation: Filter the resin and collect the filtrate, which contains the cleaved peptide.

-

Precipitation:

-

Add the TFA filtrate dropwise to a centrifuge tube containing cold diethyl ether (typically 10x the volume of the filtrate). The peptide will precipitate as a white solid.[1][3]

-

Centrifuge the mixture to pellet the peptide. Decant the ether.

-

Wash the pellet with additional cold ether to remove residual scavengers and TFA.

-

Purification and Analysis

The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[1][3] The purity and identity of the final peptide are confirmed using analytical RP-HPLC and mass spectrometry (e.g., LC-MS or MALDI-TOF), which will verify the correct molecular weight corresponding to the desired D-leucine-containing sequence.

Safety and Handling

Fmoc-D-leucine is a laboratory chemical and should be handled with standard safety precautions.[12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust by handling in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.[12]

-

Storage: Store in a cool (2-8°C), dry place in a tightly sealed container.

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.[12]

In case of exposure, move to fresh air if inhaled, wash skin with soap and water, and flush eyes with water as a precaution.[12]

Conclusion

Fmoc-D-leucine is more than just a protected amino acid; it is a critical enabling tool for the development of next-generation peptide therapeutics. Its ability to confer proteolytic resistance is a cornerstone of modern medicinal chemistry, allowing researchers to transform transient biological messengers into stable, effective drug candidates.[2][5] A thorough understanding of its properties, the rationale behind its synthesis, and the precise protocols for its application in SPPS are essential for any scientist or drug development professional working to harness the vast potential of peptide-based medicines.

References

-

Fengchen Group Co., Ltd. (n.d.). Fmoc-D-Leucine (Fmoc-D-Leu-OH) BP EP USP CAS 114360-54-2. Fengchen. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Fmoc-leucine. PubChem. Available at: [Link]

-

Wonda Science. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Wonda Science. Available at: [Link]

-

Aapptec Peptides. (n.d.). Fmoc-D-Leu-OH [114360-54-2]. Aapptec. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Benefits of Incorporating D-Amino Acids: A Look at Fmoc-D-Leucine. pharmachemintermediates.com. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). (2R)-2-(((9H-fluoren-9-ylmethoxy)carbonyl)amino)-4-methylpentanoic acid. PubChem. Available at: [Link]

-

BCN Peptides. (n.d.). Fmoc-D-Leu-OH CAS 114360-54-2 N-Fmoc-D-Leucine Purity >99.0% (HPLC) Factory. BCN Peptides. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Fmoc-D-Leucine (Fmoc-D-Leu-OH) BP EP USP CAS 114360-54-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 6. benchchem.com [benchchem.com]

- 7. scbt.com [scbt.com]

- 8. peptide.com [peptide.com]

- 9. Fmoc-leucine | C21H23NO4 | CID 1549133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (2R)-2-(((9H-fluoren-9-ylmethoxy)carbonyl)amino)-4-methylpentanoic acid | C21H23NO4 | CID 1549477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

Physicochemical properties of Fmoc-D-leucine

An In-depth Technical Guide to the Physicochemical Properties of Fmoc-D-Leucine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of N-α-(9-Fluorenylmethoxycarbonyl)-D-leucine (Fmoc-D-leucine), a critical building block in modern peptide synthesis. Tailored for researchers, chemists, and professionals in drug development, this document moves beyond a simple datasheet to offer a deeper understanding of the causality behind its properties and practical, field-tested methodologies for its use. We will explore its structural characteristics, solubility, thermal properties, and optical activity, grounding these observations in their practical implications for Solid-Phase Peptide Synthesis (SPPS). The protocols and data presented herein are designed to form a self-validating framework, ensuring scientific integrity and reproducibility in your applications.

Foundational Chemistry of Fmoc-D-Leucine

Fmoc-D-leucine is a derivative of the natural amino acid leucine, distinguished by two key modifications: the protection of its α-amino group by the fluorenylmethoxycarbonyl (Fmoc) moiety and its stereochemistry being the D-enantiomer, the mirror image of the naturally occurring L-leucine. The Fmoc group is the cornerstone of the most widely used SPPS strategy due to its lability under mild basic conditions (e.g., piperidine), while remaining stable to the acidic conditions often used for side-chain deprotection.[1][2] The incorporation of a D-amino acid, such as D-leucine, is a strategic choice to enhance the metabolic stability of the resulting peptide.[3] Peptides containing D-amino acids are significantly more resistant to enzymatic degradation by proteases, which are stereospecific for L-amino acids, leading to longer in-vivo half-lives—a highly desirable trait in therapeutic peptide design.[3][4]

Chemical Identity

A precise understanding of the molecule's identity is paramount for traceability and regulatory compliance.

| Identifier | Value | Source(s) |

| Chemical Name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-leucine | [2][4] |

| Synonyms | Fmoc-D-Leu-OH, (R)-Fmoc-2-amino-4-methylpentanoic acid | [1][5] |

| CAS Number | 114360-54-2 | [1][2][4][5][6] |

| Molecular Formula | C₂₁H₂₃NO₄ | [1][2][5][6] |

| Molecular Weight | 353.41 g/mol | [5][6][7][8] |

| InChI Key | CBPJQFCAFFNICX-LJQANCHMSA-N | [6] |

| SMILES | CC(C)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | [2] |

Core Physicochemical Properties

The physical characteristics of Fmoc-D-leucine dictate its handling, storage, and reactivity. These properties are not merely data points but critical parameters that influence experimental design and outcomes.

Summary of Physical Data

| Property | Value | Notes & Implications | Source(s) |

| Appearance | White to off-white crystalline powder/solid. | The color and form are primary indicators of purity. Any significant deviation may suggest contamination or degradation. | [1][4][8] |

| Melting Point | 148 - 163 °C | A broad range is reported, which may indicate sensitivity to heating rate or the presence of different crystalline polymorphs. A sharp melting point within this range is indicative of high purity. An alternative range of 94-96°C is also noted in some literature, highlighting the importance of verifying against the supplier's Certificate of Analysis. | [1][4] |

| Optical Rotation | [α]²⁰/D = +25 ± 2° (c=1 in DMF) | This positive specific rotation confirms the D-enantiomeric configuration. It is a critical quality control parameter to ensure enantiomeric purity and rule out racemization. | [1] |

| Storage Temp. | 2 - 8°C | Recommended for long-term stability. The compound should be stored in a cool, dry place to prevent hydrolysis of the Fmoc group. | [1][9][10] |

Solubility Profile: A Critical Parameter for Reaction Kinetics

The solubility of Fmoc-D-leucine is a determining factor in the efficiency of coupling reactions in SPPS. Poor solubility can lead to incomplete reactions, resulting in deletion sequences and challenging purifications.

Fmoc-D-leucine is generally insoluble in water but exhibits good solubility in polar aprotic solvents used in peptide synthesis.[4][9][10] The bulky, hydrophobic Fmoc group dominates the solubility characteristics.

| Solvent | Qualitative Solubility | Rationale & Application Notes | Source(s) |

| Dimethylformamide (DMF) | Soluble / Clearly Soluble | The most common solvent for SPPS. Its high polarity and aprotic nature effectively solvate the protected amino acid for coupling reactions. | [4][6] |

| Dimethyl Sulfoxide (DMSO) | Soluble | A strong polar aprotic solvent, useful for dissolving peptides and amino acid derivatives that are difficult to solubilize in DMF. | [4][11][12] |

| Tetrahydrofuran (THF) | Soluble | A less polar alternative to DMF, sometimes used in specific coupling protocols. | [4] |

| Dichloromethane (DCM) | Soluble | Often used during the synthesis process, particularly for washing steps. | [9] |

| Water | Insoluble | The hydrophobic nature of the Fmoc group and the isobutyl side chain of leucine prevent dissolution in aqueous media. | [4][10] |

| Ethanol | Soluble | While not a primary solvent for SPPS coupling, its solubility is relevant for analytical sample preparation. | [11][12] |

Experimental Protocol: Quantitative Solubility Determination

To ensure reproducibility, it is often necessary to determine the precise solubility in a specific solvent lot. This protocol provides a self-validating method for this determination.

Objective: To accurately measure the solubility of Fmoc-D-leucine in a chosen solvent (e.g., DMF) at a controlled temperature.

Materials:

-

Fmoc-D-leucine

-

Selected solvent (HPLC grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator (e.g., set to 25°C)

-

High-speed microcentrifuge

-

Calibrated pipettes

-

HPLC system with a UV detector

Methodology:

-

Preparation: Add an excess amount of Fmoc-D-leucine to a known volume (e.g., 1.0 mL) of the solvent in a sealed vial. The excess is critical to ensure saturation.

-

Equilibration: Place the vial in a thermostatic shaker and agitate at a constant temperature (25°C) for 24 hours. This extended time ensures the system reaches equilibrium.

-

Phase Separation: Centrifuge the vial at >10,000 x g for 15 minutes to pellet all undissolved solid. This step is crucial for preventing solid particles from being transferred.

-

Sample Preparation: Carefully withdraw a precise aliquot of the clear supernatant (e.g., 100 µL). Dilute this aliquot with a known volume of the same solvent to bring the concentration into the linear range of the HPLC detector.

-

HPLC Analysis: Inject the diluted sample onto a calibrated HPLC system. The Fmoc group has a strong UV absorbance (around 265 nm), making it easy to detect.[12]

-

Quantification: Determine the concentration of the diluted sample against a pre-prepared calibration curve of Fmoc-D-leucine.

-

Calculation: Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. The result is the solubility in units such as mg/mL or mM.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-D-leucine is as a building block in Fmoc-based SPPS.[1] Its properties are perfectly suited for the iterative cycle of deprotection, activation, and coupling that defines this process.

The Fmoc-SPPS Workflow

The synthesis of a peptide on a solid support follows a logical, cyclical process. The incorporation of Fmoc-D-leucine follows this standard workflow, where it is added as the next amino acid in the growing peptide chain.

Caption: The core cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Field-Proven Protocol: Standard Coupling of Fmoc-D-Leucine

Objective: To efficiently couple Fmoc-D-leucine to a resin-bound peptide chain with a free N-terminal amine.

Reagents:

-

Fmoc-D-leucine (3-5 equivalents over resin loading)

-

Coupling Activator: HBTU (0.95 eq. relative to amino acid)

-

Base: DIPEA (2 eq. relative to HBTU)

-

Solvent: Anhydrous, peptide-grade DMF

Methodology:

-

Amino Acid Activation (Pre-activation):

-

In a separate vessel, dissolve Fmoc-D-leucine and HBTU in DMF.

-

Add DIPEA to the solution. The solution will typically change color (e.g., to yellow), indicating the formation of the active ester.

-

Allow the activation to proceed for 2-5 minutes. Causality: This pre-activation step ensures the highly reactive species is formed before it is introduced to the resin, maximizing coupling efficiency and minimizing side reactions like racemization.

-

-

Resin Preparation:

-

Ensure the resin from the previous step has been thoroughly washed with DMF after Fmoc deprotection to remove all traces of piperidine. Trustworthiness: Residual piperidine will neutralize the activated amino acid, preventing the coupling reaction.

-

-

Coupling Reaction:

-

Drain the DMF from the washed resin.

-

Immediately add the pre-activated Fmoc-D-leucine solution to the resin.

-

Agitate the reaction vessel via shaking or nitrogen bubbling for 1-2 hours at room temperature.

-

-

Monitoring and Completion:

-

Perform a qualitative test (e.g., Kaiser test) on a small sample of beads to check for the presence of free primary amines. A negative result (e.g., yellow beads) indicates the reaction is complete.

-

If the test is positive, the coupling can be extended or a second coupling (double coupling) can be performed.

-

-

Post-Coupling Wash:

-

Once complete, drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

-

Quality, Stability, and Storage

Maintaining the integrity of Fmoc-D-leucine is essential for the successful synthesis of high-quality peptides.

Analytical Characterization

Verification of purity and identity should be standard practice.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the compound. Purity levels are typically expected to be ≥99%.[1][6]

-

Chiral HPLC: A specialized HPLC method used to confirm the enantiomeric purity, ensuring the sample is free from its L-isomer counterpart.[1]

-

Mass Spectrometry (MS): Confirms the molecular weight and therefore the identity of the compound.[5][6]

Stability and Storage Recommendations

-

Solid Form: Fmoc-D-leucine is stable for years when stored as a solid in a tightly sealed container at the recommended temperature of 2-8°C, protected from light and moisture.[1][10]

-

In Solution: Solutions, particularly in DMF, should be prepared fresh for best results. If short-term storage is necessary, store at -20°C.[8] Avoid repeated freeze-thaw cycles. Long-term storage of solutions is not recommended as the Fmoc group can be susceptible to slow degradation in the presence of nucleophilic solvents or impurities.

Conclusion

Fmoc-D-leucine is more than just a reagent; it is a strategic tool for enhancing the therapeutic potential of synthetic peptides. A thorough understanding of its physicochemical properties—from its distinct optical rotation and solubility profile to its behavior in the SPPS cycle—is fundamental to its effective application. By employing the validated protocols and adhering to the quality and storage guidelines presented in this guide, researchers can leverage Fmoc-D-leucine to its full potential, ensuring the synthesis of high-purity, stable peptides for pioneering research and drug development.

References

-

Fengchen Group Co., Ltd. (n.d.). Fmoc-D-Leucine (Fmoc-D-Leu-OH) BP EP USP CAS 114360-54-2. Fengchen. Available at: [Link]

-

Watanabe Chemical Industries, Ltd. (n.d.). 114360-54-2 Fmoc-D-Leu-OH. Watanabe Chemical. Available at: [Link]

-

PubChem. (n.d.). Fmoc-leucine. National Institutes of Health. Available at: [Link]

-

Ruifu Chemical. (n.d.). Fmoc-D-Leu-OH CAS 114360-54-2 N-Fmoc-D-Leucine. Ruifu Chemical. Available at: [Link]

-

PubChem. (n.d.). (2R)-2-(((9H-fluoren-9-ylmethoxy)carbonyl)amino)-4-methylpentanoic acid. National Institutes of Health. Available at: [Link]

-

Aapptec. (n.d.). Fmoc-D-Leu-OH [114360-54-2]. Aapptec Peptides. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Benefits of Incorporating D-Amino Acids: A Look at Fmoc-D-Leucine. Ningbo Inno Pharmchem. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 114360-54-2: fmoc-D-leucine | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. Fmoc-D-Leucine (Fmoc-D-Leu-OH) BP EP USP CAS 114360-54-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 5. scbt.com [scbt.com]

- 6. Fmoc-D-Leu-OH Novabiochem 114360-54-2 [sigmaaldrich.com]

- 7. parchem.com [parchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Fmoc-D-leucine | 114360-54-2 [amp.chemicalbook.com]

- 10. ruifuchem.com [ruifuchem.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

The Mirror Image Advantage: A Technical Guide to the Discovery and Applications of D-Amino Acids in Peptides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of D-amino acids into peptides has emerged as a transformative approach in peptide-based drug design and development. While nature predominantly utilizes L-amino acids, the selective substitution with their D-enantiomers provides a powerful tool to overcome the inherent limitations of native peptides, most notably their susceptibility to proteolytic degradation and consequently short in-vivo half-lives.[1][2] This technical guide offers a comprehensive exploration of the core principles, experimental methodologies, and diverse applications of D-amino acid chemistry. By delving into their synthesis, analysis, and profound impact on biological activity, this document serves as an essential resource for researchers seeking to harness the unique stereochemical advantages of D-amino acids in the creation of novel and more effective peptide therapeutics.

The Stereochemical Imperative: Understanding D-Amino Acids

All standard α-amino acids, with the exception of the achiral glycine, exist as two non-superimposable mirror images, or enantiomers: the L- (levorotatory) and D- (dextrorotatory) forms.[3][] While the ribosomal machinery of higher organisms almost exclusively incorporates L-amino acids into proteins and peptides, D-amino acids are not merely laboratory curiosities.[5][6][7] They are found in nature, playing crucial roles in the cell walls of bacteria, and have been identified in the venom of creatures like snails and spiders, as well as in opioid and antimicrobial peptides from frog skin.[5][6][8][9][10]

The fundamental and most exploited advantage of incorporating D-amino acids into therapeutic peptides is their ability to confer remarkable resistance to enzymatic degradation.[1][11][12] Endogenous proteases, the enzymes responsible for peptide catabolism, exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds involving L-amino acids.[1][2] By strategically introducing a D-amino acid, the peptide backbone becomes sterically alien to these proteases, rendering it significantly less susceptible to breakdown.[11][12]

Figure 1: L- and D-Alanine as non-superimposable mirror images.

Core Benefits of D-Amino Acid Incorporation

The introduction of D-amino acids into a peptide sequence can yield a multitude of benefits, significantly enhancing its therapeutic potential.

-

Enhanced Proteolytic Stability: This is the most significant advantage. Peptides containing D-amino acids are less recognized by proteases, leading to a longer half-life in biological systems.[2][12][13]

-

Improved Bioavailability: Increased stability against enzymatic degradation can lead to improved oral and systemic bioavailability of peptide-based drugs.[1][12]

-

Modulation of Biological Activity: The substitution of an L-amino acid with its D-counterpart can alter the peptide's three-dimensional conformation.[1] This can, in turn, modulate its binding affinity and selectivity for its target receptor, sometimes leading to the development of more potent agonists or selective antagonists.[1]

-

Reduced Immunogenicity: Peptides composed entirely of D-amino acids (D-peptides) often exhibit lower immunogenicity compared to their L-counterparts.[3]

Synthesis and Incorporation of D-Amino Acids into Peptides

The primary method for synthesizing peptides containing D-amino acids is Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[14][15]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a D-Amino Acid-Containing Peptide

This protocol outlines the manual synthesis of a model hexapeptide (L-Ala-L-Lys-D-Phe-L-Gly-L-Leu-L-Val-NH2) using Fmoc/tBu chemistry.

Materials:

-

Rink Amide resin

-

Fmoc-protected L- and D-amino acids (Fmoc-L-Ala-OH, Fmoc-L-Lys(Boc)-OH, Fmoc-D-Phe-OH, Fmoc-L-Gly-OH, Fmoc-L-Leu-OH, Fmoc-L-Val-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Piperidine

-

N,N'-Diisopropylethylamine (DIPEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H₂O)

-

Cold diethyl ether

-

SPPS reaction vessel

-

Shaker

Procedure:

-

Resin Swelling: Place the Rink Amide resin in the SPPS vessel and swell in DMF for 30 minutes.

-

Fmoc Deprotection (First Amino Acid):

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes. Drain.

-

Repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.

-

-

Amino Acid Coupling (First Amino Acid - Fmoc-L-Val-OH):

-

In a separate vial, dissolve Fmoc-L-Val-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activation mixture to the deprotected resin.

-

Agitate for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm complete coupling (ninhydrin test; a negative result indicates a free primary amine is absent).

-

Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

-

Chain Elongation (Repeating Deprotection and Coupling):

-

Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-L-Ala-OH), perform a final deprotection step as described in Step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups (e.g., Boc from Lys).[3][14]

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry.

-

Figure 2: General workflow for SPPS incorporating a D-amino acid.

Applications in Drug Discovery and Beyond

The unique properties of D-amino acid-containing peptides have led to their application in a wide range of fields.

Peptide Therapeutics

The primary application is in the development of peptide-based drugs with improved pharmacokinetic profiles.[1][3] By replacing one or more L-amino acids with their D-counterparts, researchers can significantly extend the in vivo half-life of a therapeutic peptide, making it a more viable drug candidate.[2][12] This strategy has been successfully applied to antimicrobial peptides, enzyme inhibitors, and receptor agonists/antagonists.[10][12][13]

Table 1: Comparative Proteolytic Stability of L-Peptide vs. D-Amino Acid-Containing Peptide

| Peptide Sequence | Protease | Incubation Time (hours) | % Peptide Remaining |

| L-Ala-L-Lys-L-Phe-L-Gly | Trypsin | 4 | < 5% |

| L-Ala-L-Lys-D-Phe -L-Gly | Trypsin | 4 | > 95% |

| All-L-peptide | Proteinase K | 4 | < 10% |

| All-D-peptide | Proteinase K | 24 | > 90% |

Note: The data in this table is illustrative and based on general findings reported in the literature.[11][13][16][17]

Biomaterials

D-amino acids are also being used to create more stable peptide-based biomaterials, such as hydrogels for drug delivery and tissue engineering.[11][18] The enhanced resistance to enzymatic degradation ensures that these materials maintain their structural integrity for longer periods in a biological environment.[18][19]

Diagnostics

In diagnostics, D-peptides can be used as stable probes for imaging and targeting specific biomarkers.[20] Their resistance to proteolysis ensures that they reach their target intact, leading to a clearer and more reliable signal.

Structural and Functional Analysis of D-Amino Acid-Containing Peptides

Incorporating a D-amino acid can influence the peptide's secondary and tertiary structure. Therefore, it is crucial to characterize these changes using biophysical techniques.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.[21][22] The introduction of a D-amino acid can disrupt or alter secondary structures like α-helices and β-sheets. An all-D-peptide will exhibit a CD spectrum that is an inverted mirror image of its all-L counterpart.[17][23]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed, atomic-level information about the three-dimensional structure and dynamics of a peptide in solution.[24][25][26] 2D NMR techniques, such as TOCSY and NOESY, can be used to assign the resonances of the D-amino acid within the peptide and to determine its proximity to other residues, revealing conformational changes induced by the stereochemical inversion.[24][27][28]

Experimental Protocol: Protease Stability Assay

This protocol describes a method to compare the stability of an L-peptide and its D-amino acid-containing counterpart in the presence of a protease.

Materials:

-

Purified L-peptide and D-amino acid-containing peptide

-

Protease solution (e.g., trypsin, chymotrypsin, or proteinase K in an appropriate buffer)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Quenching solution (e.g., 10% TFA)

-

RP-HPLC system with a C18 column

-

Mass spectrometer (optional, for fragment analysis)

Procedure:

-

Peptide Solutions: Prepare stock solutions of both the L-peptide and the D-amino acid-containing peptide in the reaction buffer at a known concentration (e.g., 1 mg/mL).

-

Reaction Setup:

-

In separate microcentrifuge tubes, mix the peptide solution with the reaction buffer.

-

Initiate the reaction by adding the protease solution to each tube to a final desired concentration (e.g., 1:100 enzyme-to-substrate ratio).

-

At time zero (t=0), immediately remove an aliquot from each reaction tube and quench it with an equal volume of the quenching solution. This serves as the undigested control.

-

-

Incubation: Incubate the reaction tubes at 37°C.

-

Time-Course Sampling: At various time points (e.g., 1, 4, 8, and 24 hours), remove aliquots from each reaction and quench them as described in step 2.

-

HPLC Analysis:

-

Analyze each quenched sample by RP-HPLC.

-

Monitor the disappearance of the peak corresponding to the intact peptide over time.

-

The peak area of the intact peptide is integrated at each time point.

-

-

Data Analysis:

-

Calculate the percentage of the remaining intact peptide at each time point relative to the t=0 sample.

-

Plot the percentage of remaining peptide versus time for both the L-peptide and the D-amino acid-containing peptide to compare their stability.

-

Figure 3: D-amino acids sterically hinder protease recognition.

Conclusion and Future Directions

The incorporation of D-amino acids is a cornerstone of modern peptide chemistry, offering a robust and validated strategy to enhance the therapeutic properties of peptide-based drugs.[1] The increased proteolytic stability conferred by D-amino acids directly addresses one of the major hurdles in peptide drug development, paving the way for more effective and bioavailable therapeutics.[1][2] As our understanding of the structural and functional consequences of D-amino acid substitution continues to deepen, so too will our ability to rationally design peptides with precisely tailored pharmacokinetic and pharmacodynamic profiles. Future research will likely focus on the development of novel D-amino acid-containing peptides with enhanced receptor selectivity and unique biological activities, further expanding the therapeutic potential of this versatile class of molecules.[1]

References

-

Heck, S. D., & Faraci, W. S. (1998). Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases. Protein Science, 7(6), 1475-1484. [Link]

-

Li, X., & Xu, B. (2017). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Journal of the Chinese Chemical Society, 64(4), 337-344. [Link]

-

CD Formulation. D-Amino Acid-Containing Peptide Synthesis. CD Formulation. [Link]

-

Hong, S. Y., Oh, J. E., & Lee, K. H. (1999). Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions. Journal of Peptide Research, 54(5), 415-422. [Link]

-

Patel, K. (2019). Solid-Phase Peptide Synthesis of d-Amino Acids. Scholarly Commons. [Link]

-

LifeTein. D amino acid peptides to resist common proteases. LifeTein. [Link]

-

Sorokina, I., & Cherkasov, A. (2020). D-amino acids in nature, agriculture and biomedicine. World Mycotoxin Journal, 13(4), 441-452. [Link]

-

Gu, Z., et al. (2020). Natural Occurrence, Biological Functions, and Analysis of D-Amino Acids. Synthesis, 52(13), 1835-1846. [Link]

-

Ohta, K., et al. (2019). Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase. Applied and Environmental Microbiology, 85(13), e00473-19. [Link]

-

Wikipedia. D-Amino acid. Wikipedia. [Link]

-

LifeTein. (2024). Should My Peptides Have D-Amino Acids? LifeTein. [Link]

-

Bird, G. H., et al. (2017). Circular dichroism spectra of stapled peptides bearing d-amino acid substitutions (left panel) and their corresponding linear counterparts (right panel). ResearchGate. [Link]

-

LifeTein. (2012). D-amino acid peptides to resist common proteases. LifeTein. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Exploring the Role of D-Amino Acids and N-Methylation in Peptide Chemistry. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Jia, F., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 11, 584545. [Link]

-

Wang, C., et al. (2017). D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Acta Biochimica et Biophysica Sinica, 49(11), 1003–1010. [Link]

-

Checco, J. W. (2020). Advancing d-amino acid-containing peptide discovery in the metazoan. Peptides, 124, 170221. [Link]

-

Lander, A. S., & Luk, L. Y. P. (2022). D-Peptide and D-Protein technology: Recent advances, challenges, and opportunities. ChemRxiv. [Link]

-

Li, J., et al. (2021). An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. RSC Advances, 11(18), 10763-10769. [Link]

-

Cringoli, M. C., & Marchesan, S. (2020). The Use of d-Amino Acids for Peptide Self-assembled Systems. In Peptide-based Biomaterials (pp. 174-216). Royal Society of Chemistry. [Link]

-

University of Wisconsin-Eau Claire. Structure determination of a 20 amino acid peptide by NMR. University of Wisconsin-Eau Claire. [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

-

NMIMS Pharmacy. NMR in structural determination of proteins and peptides. NMIMS Pharmacy. [Link]

-

Request PDF. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. ResearchGate. [Link]

-

Erak, M., et al. (2018). Strategies for Improving Peptide Stability and Delivery. Pharmaceutics, 10(2), 50. [Link]

-

Zosel, F., et al. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. [Link]

-

YouTube. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. [Link]

-

Marchesan, S. (2017). The unexpected advantages of using D-amino acids in self-assembled peptide hydrogels for medicine. Ars Pharmaceutica, 58(2), 51-57. [Link]

-

Arakawa, T., et al. (2021). Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy. The Protein Journal, 40(5), 623-632. [Link]

-

Wikipedia. Circular dichroism. Wikipedia. [Link]

-

National Institutes of Health. (2023). Peptide-Based Biomaterials for Combatting Infections and Improving Drug Delivery. National Institutes of Health. [Link]

-

Tark-Dame, M., et al. (2021). Role of Peptides in Diagnostics. Molecules, 26(16), 4947. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 5. Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. lifetein.com [lifetein.com]

- 9. D-Amino acid - Wikipedia [en.wikipedia.org]

- 10. lifetein.com [lifetein.com]

- 11. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lifetein.com [lifetein.com]

- 13. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]